Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate
Description
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 6-bromo-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-5(2)7(9)11-4-10-6/h4H,3H2,1-2H3 |
InChI Key |
HJXOWSCSXPXDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate typically involves the bromination of 5-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 is a key reactive site, enabling nucleophilic substitutions under mild to moderate conditions.
Aromatic Substitution with Amines
Reactions with primary or secondary amines yield 6-amino derivatives. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylamine | DMF, 60°C, 2 h | 6-Methylamino-5-methylpyrimidine-4-ester | 90% | |
| Benzylamine | THF, Pd(OAc)₂, 80°C, 12 h | 6-Benzylamino-5-methylpyrimidine-4-ester | 78% |
Substitution selectivity depends on solvent polarity and catalyst choice. DMF enhances 6-position reactivity , while THF favors retention of the ester group .
Alkoxy/Hydroxy Substitution
Bromine can be replaced by alkoxy or hydroxyl groups via SNAr mechanisms:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Sodium methoxide | Methanol | 50°C, 4 h | 6-Methoxy-5-methylpyrimidine-4-ester | 85% | |
| KOH (aq.) | Water/THF | 25°C, 2 h | 6-Hydroxy-5-methylpyrimidine-4-ester | 92% |
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions, expanding structural diversity.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids:
Buchwald-Hartwig Amination
Formation of C–N bonds with aryl amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Aminopyridine | Pd₂(dba)₃, Xantphos, 90°C | 6-(Pyridin-4-ylamino)-5-methylpyrimidine | 82% |
Radical-Based Alkoxycarbonylation
The Minisci reaction enables regioselective introduction of alkoxycarbonyl groups :
| Radical Source | Solvent | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| FeSO₄·7H₂O, H₂O₂ | Toluene/H₂O | Ethyl 5-bromo-4-methoxycarbonylpyrimidine | 48% | >10:1 (4 vs. 2) |
This method avoids harsh acidic conditions and is scalable for industrial applications.
Ester Reduction
The ethyl ester can be reduced to a primary alcohol:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 1 h | 4-(Hydroxymethyl)-6-bromo-5-methylpyrimidine | 88% |
Oxidation of Methyl Group
The 5-methyl group undergoes oxidation to a carboxylic acid:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 6 h | 5-Carboxy-6-bromopyrimidine-4-ester | 65% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties, potentially acting as inhibitors of specific cancer-related pathways. For example, compounds with similar structures have shown activity against various cancer cell lines by modulating cell cycle control and apoptosis mechanisms .
1.2 Protein Kinase Inhibition
The compound has been identified as a key intermediate in the synthesis of protein kinase inhibitors, which are crucial in the treatment of various cancers and other diseases. The synthesis of these inhibitors often involves complex organic reactions where this compound serves as a building block .
Case Study: Synthesis of Protein Kinase Inhibitors
A study detailed the synthesis of a novel protein kinase inhibitor utilizing this compound as a precursor. The synthesized compound demonstrated effective inhibition of cyclin-dependent kinases (CDKs), highlighting the importance of this pyrimidine derivative in drug development .
Agricultural Applications
2.1 Herbicide Development
Research has indicated that derivatives of this compound can be utilized in the development of herbicides. The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation while preserving crop integrity .
2.2 Fungicidal Properties
The compound has also shown potential fungicidal activity against various plant pathogens. Studies have reported that certain pyrimidine derivatives can disrupt fungal cell wall synthesis, providing a basis for developing new antifungal agents in agriculture .
Material Science
3.1 Polymer Synthesis
this compound has applications in the synthesis of polymers used in coatings and adhesives. Its chemical structure allows for modifications that enhance the thermal and mechanical properties of polymeric materials, making them suitable for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective as antiviral and anticancer agents . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate lies in its bromine atom at position 6, which distinguishes it from analogues with alternative substituents. Key comparisons include:
Key Insight: The bromine atom in the target compound enhances its electrophilicity, making it more reactive in Suzuki-Miyaura couplings compared to non-halogenated analogues. Conversely, bulkier substituents (e.g., ethoxycarbonylmethyl in ) reduce conformational flexibility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Findings :
- The thioxo analogue () exhibits weaker hydrogen bonding due to sulfur’s lower electronegativity, reducing solubility in polar solvents compared to oxo derivatives .
- Higher logP values in ethoxycarbonylmethyl derivatives () suggest increased lipophilicity, advantageous for membrane permeability in drug design .
Biological Activity
Antibacterial Activity
Pyrimidine derivatives have shown promising antibacterial properties against various bacterial strains. For instance, some pyrimidine-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Gram-positive bacteria | Gram-negative bacteria |
|---|---|---|
| Compound a | MIC >100 μg/mL (B. subtilis, E. faecalis) | MIC >125 μg/mL (E. coli, P. aeruginosa) |
| Compound b | MIC >100 μg/mL (B. subtilis, E. faecalis) | MIC >125 μg/mL (E. coli, P. aeruginosa) |
| Compound c | MIC 75 μg/mL (B. subtilis), 125 μg/mL (E. faecalis) | MIC <125 μg/mL (E. coli), 150 μg/mL (P. aeruginosa) |
Enzyme Inhibition
Some pyrimidine-based compounds have shown potential as enzyme inhibitors. For example, certain derivatives have been investigated for their ability to inhibit BasE, an enzyme involved in siderophore biosynthesis in Acinetobacter baumannii .
Case Study: BasE Inhibition
A systematic series of analogues based on 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (compound 15) were synthesized and evaluated. The most potent analogue, compound 67, demonstrated a KD of 2 nM against BasE .
Neuroprotective Properties
Some pyrimidine-containing compounds have shown promise in addressing neurodegenerative disorders. For instance, certain chromeno[3,2-c]pyridine derivatives have demonstrated potential anti-Alzheimer's disease properties .
Research Findings:
- Inhibitory activities against monoamine oxidase A and B (MAO A and B)
- Inhibition of acetyl- and butyrylcholinesterase (AChE and BChE)
- Anti-aggregation activity against β-amyloid
- One compound showed potent and selective inhibition of human MAO B (IC50 = 0.89 μM)
- Demonstrated neuroprotective effects in a human neuroblastoma cell line (SH-SY5Y)
Structure-Activity Relationship
While the specific biological activity of ethyl 6-bromo-5-methylpyrimidine-4-carboxylate is not directly reported, its structural features suggest potential biological relevance:
- The pyrimidine ring is a common scaffold in many biologically active compounds .
- The presence of a bromine substituent may influence the compound's lipophilicity and binding properties .
- The ethyl carboxylate group could potentially be involved in hydrogen bonding interactions with biological targets .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Ethyl 6-bromo-5-methylpyrimidine-4-carboxylate?
- Methodology : The synthesis typically involves bromination of a pyrimidine precursor. For example, bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under reflux can introduce the bromo substituent at the 6-position. Reaction monitoring via TLC or LC-MS is critical to confirm intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product .
- Key Parameters : Temperature control (~0–60°C) and stoichiometric excess of brominating agent (1.2–1.5 equivalents) minimize side reactions like over-bromination.
Q. How to characterize the structure of this compound using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR : Methyl groups (e.g., 5-methyl) appear as singlets (δ 2.3–2.5 ppm). Ethoxy protons resonate as a quartet (δ 4.2–4.4 ppm) and triplet (δ 1.2–1.4 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm, while brominated carbons are deshielded (δ 120–130 ppm) .
Q. What are common applications of this compound in medicinal chemistry?
- Role : It serves as a versatile intermediate for synthesizing pyrimidine-based inhibitors or ligands. For example, the bromo group enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .
- Case Study : In dihydropyrimidine derivatives, similar brominated analogs exhibit antibacterial activity, suggesting potential for antimicrobial drug development .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
- Validation Tools : Use SHELXL for refinement, ensuring R-factor convergence (<5%). Discrepancies in bond lengths/angles may arise from disorder; apply restraints (e.g., DELU, SIMU) in SHELX .
- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to assess positional disorder or anisotropic displacement parameters. Compare with similar structures in the Cambridge Structural Database (CSD) .
Q. What mechanistic insights explain regioselectivity in bromination of the pyrimidine ring?
- Electrophilic Aromatic Substitution : Bromine attacks the electron-rich 6-position due to directing effects of the methyl and ester groups. DFT calculations (e.g., Gaussian) can model charge distribution and frontier molecular orbitals to predict reactivity .
- Experimental Validation : Competitive bromination studies with deuterated analogs or kinetic isotope effects (KIE) confirm the proposed mechanism .
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
- Accelerated Stability Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
